2,3-Dibromo-2-(4-bromophenyl)propanoic acid
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Overview
Description
2,3-Dibromo-2-(4-bromophenyl)propanoic acid is an organic compound with the molecular formula C9H7Br3O2 It is characterized by the presence of three bromine atoms attached to a propanoic acid backbone, with one of the bromine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-2-(4-bromophenyl)propanoic acid typically involves the bromination of cinnamic acid derivatives. The reaction is carried out in the presence of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-2-(4-bromophenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the brominated phenylpropanoic acid.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Formation of substituted phenylpropanoic acids.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of debrominated phenylpropanoic acids.
Scientific Research Applications
2,3-Dibromo-2-(4-bromophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-2-(4-bromophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
2,3-Dibromopropanoic acid: Similar structure but lacks the phenyl ring.
4-Bromophenylacetic acid: Contains a brominated phenyl ring but lacks the additional bromine atoms on the propanoic acid backbone.
2-Bromo-3-phenylpropanoic acid: Contains a single bromine atom on the propanoic acid backbone and a phenyl ring.
Properties
Molecular Formula |
C9H7Br3O2 |
---|---|
Molecular Weight |
386.86 g/mol |
IUPAC Name |
2,3-dibromo-2-(4-bromophenyl)propanoic acid |
InChI |
InChI=1S/C9H7Br3O2/c10-5-9(12,8(13)14)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,13,14) |
InChI Key |
MRSRROSCOUYRBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)(C(=O)O)Br)Br |
Origin of Product |
United States |
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